8-Methyl-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine
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Overview
Description
8-Methyl-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine class This compound is characterized by its fused bicyclic structure, which includes an imidazole ring fused to a pyridine ring
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridines, a class of compounds to which this compound belongs, have been recognized for their wide range of applications in medicinal chemistry . They have shown significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
Mode of Action
It’s worth noting that the presence of pyridine nitrogen in similar compounds has traditionally been assumed to be protonated in enzyme active sites, providing resonance stabilization of carbanionic intermediates .
Biochemical Pathways
Imidazo[1,2-a]pyridines have been described as cyclin-dependent kinase (cdk) inhibitors, calcium channel blockers, and gaba a receptor modulators .
Pharmacokinetics
One study mentioned that a compound with a 2-ethyl-6-chloro imidazo[1,2-a]pyridine ring showed good microsomal stability .
Result of Action
Imidazo[1,2-a]pyridines have shown diverse bioactivity, including antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .
Action Environment
A study mentioned a photosensitizer-free visible-light-promoted method for direct trifluoromethylation of imidazo[1,2-a]pyridine derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methyl-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine typically involves a multi-step process. One common method is the one-pot, three-component reaction of aryl ketones with 2-amino-N-heterocycles and dimethyl sulfoxide as a methylene donor. This reaction is carried out in the presence of potassium persulfate (K2S2O8) and a catalytic amount of iodine (I2), yielding the desired imidazo[1,2-a]pyridine derivatives in good yields .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
8-Methyl-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The trifluoromethyl group on the phenyl ring can undergo nucleophilic substitution reactions with reagents such as sodium methoxide (NaOCH3).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: NaOCH3 in methanol or ethanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
8-Methyl-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential therapeutic applications, including antituberculosis activity.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Comparison with Similar Compounds
Similar Compounds
Imidazole: A five-membered heterocyclic compound with two nitrogen atoms.
Pyridine: A six-membered heterocyclic compound with one nitrogen atom.
Trifluoromethylbenzene: A benzene ring with a trifluoromethyl group.
Uniqueness
8-Methyl-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine is unique due to its fused bicyclic structure and the presence of both a trifluoromethyl group and a methyl group. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
8-methyl-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3N2/c1-10-4-3-7-20-9-13(19-14(10)20)11-5-2-6-12(8-11)15(16,17)18/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVKHMDOHZHOHCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2)C3=CC(=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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